molecular formula C9H6ClNO2S B1417339 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1096815-75-6

4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1417339
CAS No.: 1096815-75-6
M. Wt: 227.67 g/mol
InChI Key: DSHDVBHHAGCNAE-UHFFFAOYSA-N
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Description

4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a carboxylic acid group and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with a suitable pyrrole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the thiophene and pyrrole rings .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and catalyst concentrations. High-performance liquid chromatography (HPLC) is frequently used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    • Studies have indicated that compounds similar to 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid exhibit significant antibacterial properties. For instance, derivatives have shown inhibitory effects against various gram-positive bacteria, including Staphylococcus aureus and E. coli, with low nanomolar IC50 values .
  • Anticancer Potential :
    • Research suggests that pyrrole derivatives can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This property positions them as potential anticancer agents .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in bacterial DNA replication, making it a candidate for developing new antibiotics .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of pyrrole derivatives make them suitable for applications in organic semiconductors. Their ability to form conductive films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Sensors :
    • The compound's electrochemical properties allow it to be used in the development of chemical sensors, particularly for detecting environmental pollutants or biological markers .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 1 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Organic Electronics Development

Research focused on the use of pyrrole derivatives in organic electronics highlighted their effectiveness in enhancing the performance of OLEDs. The incorporation of this compound into polymer matrices improved charge transport properties, leading to increased efficiency and brightness in devices .

Mechanism of Action

The mechanism of action of 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of a pyrrole ring and a chlorothiophene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-(5-Chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C9H6ClNO2S
  • Molecular Weight : 227.67 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1096815-75-6

The structure of the compound includes a pyrrole ring substituted with a carboxylic acid group and a chlorothiophene moiety, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures show activity against various bacterial strains, including drug-resistant tuberculosis (TB) strains. For example, a study on pyrrole derivatives highlighted their effectiveness against Mycobacterium tuberculosis by targeting the MmpL3 protein, crucial for mycolic acid biosynthesis in the bacterial cell wall .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives often correlates with their structural modifications. The presence of electron-withdrawing groups, such as chlorine, enhances the potency against specific targets. In SAR studies, compounds that incorporate bulky substituents or additional aromatic rings have shown improved anti-TB activity compared to simpler structures .

Study 1: Anti-Tuberculosis Activity

A comprehensive evaluation of pyrrole derivatives revealed that certain modifications led to significant increases in anti-TB activity. For instance, compounds with chlorinated phenyl groups exhibited minimum inhibitory concentrations (MICs) below 0.016 μg/mL against drug-resistant strains, demonstrating their potential as therapeutic agents .

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Selectivity Index
Compound A<0.016>644000
Compound B<0.016>643669
Compound C0.0530600

Another study focused on the mechanism by which these compounds exert their effects. The inhibition of MmpL3 was confirmed through metabolic labeling assays using [^14C] acetate, showing that the tested compounds effectively disrupted mycolic acid biosynthesis in M. tuberculosis .

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-8-2-1-7(14-8)5-3-11-4-6(5)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHDVBHHAGCNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid
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4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid
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4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid
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4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid
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4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
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4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid

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